molecular formula C10H13BrFN B2688804 5-Bromo-2-(3-fluoro-3-pentyl)pyridine CAS No. 2097800-63-8

5-Bromo-2-(3-fluoro-3-pentyl)pyridine

Cat. No.: B2688804
CAS No.: 2097800-63-8
M. Wt: 246.123
InChI Key: WMLFBVZYYZXOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-fluoro-3-pentyl)pyridine is a chemical compound with the molecular formula C10H13BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a fluoro-pentyl group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

5-Bromo-2-(3-fluoro-3-pentyl)pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluoro-3-pentyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluoro-3-pentyl)pyridine involves its interaction with specific molecular targets. In biochemical assays, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile
  • 5-Bromo-2-chloro-3-fluoropyridine

Uniqueness

5-Bromo-2-(3-fluoro-3-pentyl)pyridine is unique due to the presence of both a bromine atom and a fluoro-pentyl group on the pyridine ring. This combination of substituents imparts specific chemical properties, making it valuable in certain synthetic applications and research studies .

Properties

IUPAC Name

5-bromo-2-(3-fluoropentan-3-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-10(12,4-2)9-6-5-8(11)7-13-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLFBVZYYZXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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